molecular formula C10H13BrO B14364728 [2-(2-Bromoethoxy)ethyl]benzene CAS No. 90875-09-5

[2-(2-Bromoethoxy)ethyl]benzene

Cat. No.: B14364728
CAS No.: 90875-09-5
M. Wt: 229.11 g/mol
InChI Key: BBFISFJCZKFBHP-UHFFFAOYSA-N
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Description

[2-(2-Bromoethoxy)ethyl]benzene: is an organic compound with the molecular formula C10H13BrO. It is characterized by the presence of a benzene ring substituted with a 2-(2-bromoethoxy)ethyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [2-(2-Bromoethoxy)ethyl]benzene typically involves the reaction of 2-bromoethanol with benzene in the presence of a base. The reaction proceeds through a nucleophilic substitution mechanism where the hydroxyl group of 2-bromoethanol is replaced by the benzene ring .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Commonly used bases include sodium hydroxide or potassium hydroxide, and the reaction is carried out under controlled temperature and pressure conditions .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: [2-(2-Bromoethoxy)ethyl]benzene is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in organic synthesis .

Biology and Medicine: It can be used in the synthesis of drugs that target specific biological pathways .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the manufacture of agrochemicals and polymers .

Mechanism of Action

The mechanism of action of [2-(2-Bromoethoxy)ethyl]benzene involves its interaction with specific molecular targets. The bromine atom in the compound can participate in nucleophilic substitution reactions, leading to the formation of new chemical bonds. This reactivity is exploited in various synthetic applications to modify the structure of target molecules .

Comparison with Similar Compounds

Uniqueness: [2-(2-Bromoethoxy)ethyl]benzene is unique due to the presence of both the bromo and ethoxy groups, which confer distinct reactivity and properties. The combination of these functional groups makes it a versatile intermediate in organic synthesis .

Properties

CAS No.

90875-09-5

Molecular Formula

C10H13BrO

Molecular Weight

229.11 g/mol

IUPAC Name

2-(2-bromoethoxy)ethylbenzene

InChI

InChI=1S/C10H13BrO/c11-7-9-12-8-6-10-4-2-1-3-5-10/h1-5H,6-9H2

InChI Key

BBFISFJCZKFBHP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCOCCBr

Origin of Product

United States

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